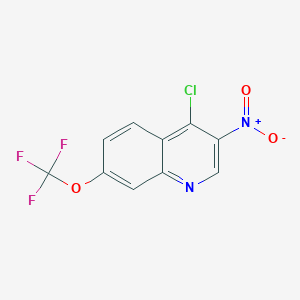

4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline” is a chemical compound with the CAS Number: 2402830-68-4 . It is a powder form substance .

Synthesis Analysis

The synthesis of “4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline” involves a process known as C-H trifluoromethoxylation . This process is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .Physical And Chemical Properties Analysis

“4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline” is a powder form substance . The storage temperature is normal .Scientific Research Applications

Synthesis and Modification of Quinoxaline Derivatives

Quinoxaline derivatives, closely related to 4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline, have seen significant research interest due to their diverse applications, including antimalarial activity. For instance, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, derived from 1,1,2-trichloro-2-nitroethene and 4-fluoroaniline, has been modified to produce over 30 new quinoxaline derivatives. These modifications have yielded compounds with unique substitution patterns and demonstrated significant antimalarial activity (Maichrowski et al., 2013).

Dimerization of Quinolinic Nitroxides

The dimerization of quinolinic nitroxides in the presence of trichloro- and trifluoroacetic acid has been studied, leading to dimers and quinolines as main products. This process involves the formation of radical cations, which then undergo oxidative dimerization. The mechanism suggests a complex interplay of reactions leading to various quinoline derivatives, highlighting the versatility of nitroxide compounds in synthetic chemistry ([Carloni et al., 1993](https://consensus.app/papers/dimerization-nitroxides-presence-trichloro-trifluoro-carloni/3f3f8730a2b7585a8b8169efbed2c399/?utm_source=chatgpt)).

Development of Fluorescent Whiteners

In the textile industry, 6-nitro-2-chloroquinoxaline derivatives have been synthesized and evaluated as potential fluorescent whiteners for polyester fibers. The stepwise synthesis involves nitration, chlorination, condensation with various nucleophiles, and subsequent modifications to produce 6-acetamido-2-substituted quinoxalines. These compounds have shown promising results as disperse dyes and fluorescent whiteners, indicating their practical applications beyond mere chemical interest (Rangnekar & Tagdiwala, 1986).

Photophysical Studies of Quinoline Derivatives

The photophysical properties of quinoline derivatives, particularly those involving free radical reactions in polymeric materials, have been extensively studied. For example, 4-(3-hydroxy-2-methyl-4-quinolinoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl has been used as a prefluorescent probe to monitor free radical processes in poly(methyl methacrylate) films. This research highlights the potential of quinoline derivatives in understanding and monitoring the stability and degradation of polymeric materials under various conditions (Aspée et al., 2003).

Hydrogen-Bonded Structures of Quinoline Compounds

The study of hydrogen-bonded structures of quinoline compounds with chloro- and nitro-substituted benzoic acids has provided insights into the complex interactions and structural configurations of these compounds. Such studies are crucial for understanding the molecular basis of the properties and reactivity of quinoline derivatives, which can be applied in designing new materials and pharmaceuticals (Gotoh & Ishida, 2009).

properties

IUPAC Name |

4-chloro-3-nitro-7-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O3/c11-9-6-2-1-5(19-10(12,13)14)3-7(6)15-4-8(9)16(17)18/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEUAJCWQUACTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)

![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)

![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)

![(2-Bromophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2943963.png)